METHYL 2-(2-METHYL-4H-[1,3]THIAZOLO[5,4-B]INDOL-4-YL)ACETATE
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Overview
Description
Methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate involves several steps. One common method includes the reaction of indole derivatives with thiazole compounds under specific conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indole structure and exhibit various biological activities.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its combined indole and thiazole structure, which may confer unique properties and applications.
Properties
IUPAC Name |
methyl 2-(2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-14-12-9-5-3-4-6-10(9)15(13(12)18-8)7-11(16)17-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUDHKIQZOTUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N(C3=CC=CC=C32)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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